3-Methylstyrene

Overview

Description

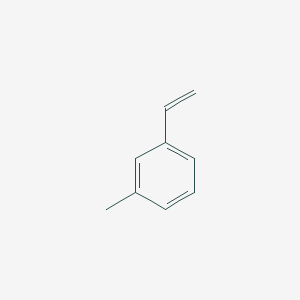

3-Methylstyrene, also known as 3-vinyltoluene, is an organic compound with the molecular formula C9H10. It is a derivative of styrene, where a methyl group is substituted at the third position of the benzene ring. This compound is a colorless liquid with a distinct aromatic odor and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylstyrene can be synthesized through several methods. One common method involves the Heck reaction, where vinyl bromide reacts with 3-bromotoluene in the presence of palladium diacetate, triethylamine, and 1,4-dioxane under an inert atmosphere at 120°C for 20 hours . Another method involves the dehydrogenation of 3-ethylstyrene.

Industrial Production Methods: Industrial production of this compound often involves the catalytic dehydrogenation of 3-ethylstyrene. This process is carried out at high temperatures in the presence of a catalyst, typically a metal oxide, to facilitate the removal of hydrogen atoms and form the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Methylstyrene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3-methylbenzaldehyde or 3-methylbenzoic acid.

Reduction: Hydrogenation of this compound yields 3-ethylstyrene.

Substitution: Electrophilic aromatic substitution reactions can occur, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products:

Oxidation: 3-Methylbenzaldehyde, 3-Methylbenzoic acid.

Reduction: 3-Ethylstyrene.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Polymer Production

3-Methylstyrene is primarily used in the synthesis of polymers and copolymers due to its ability to undergo polymerization reactions. It serves as a monomer in the production of:

- Acrylonitrile-Butadiene-Styrene (ABS) : this compound is utilized to modify the properties of ABS, enhancing its impact resistance and thermal stability.

- Styrene-Acrylonitrile (SAN) : The incorporation of this compound into SAN copolymers improves clarity and rigidity, making it suitable for applications in consumer goods and automotive parts.

Coatings and Adhesives

In the coatings industry, this compound acts as a modifier for drying oils and oil-modified alkyds. Its inclusion in formulations enhances the drying properties and adhesion characteristics of paints and coatings. Additionally, it serves as a solvent in various adhesive formulations, providing improved bonding strength and flexibility.

Chemical Synthesis

This compound is employed as an intermediate in the synthesis of various chemicals. It can be transformed into other valuable compounds through reactions such as:

- Hydrogenation : This process can yield 3-methylcyclohexene, which has applications in fine chemicals and pharmaceuticals.

- Oxidation : The oxidation of this compound can produce phenolic compounds that are useful in resin production.

Biomedical Research

Recent studies have explored the potential applications of this compound in biomedical fields. For instance, it has been investigated for use in drug delivery systems due to its compatibility with various biomaterials. Its ability to form stable polymers makes it a candidate for creating controlled-release formulations.

Forensic Science

In forensic science, this compound has been utilized for its chemical properties that assist in the analysis of combustion-derived substances. Its presence can aid in identifying specific fire-related residues during investigations.

Safety Considerations

While this compound has numerous applications, it is essential to handle it with care due to its toxicological properties. It is classified as harmful if inhaled or ingested and can cause skin irritation upon contact. Proper safety measures should be implemented when working with this compound.

- Polymer Modification : A study on the effects of incorporating this compound into ABS demonstrated significant improvements in impact resistance compared to traditional formulations without this modifier.

- Coating Formulations : Research indicated that adding this compound to alkyd resins resulted in faster drying times and enhanced adhesion properties, making it suitable for industrial coatings.

- Biomedical Applications : Investigations into drug delivery systems using polymers derived from this compound showed promising results in controlled release mechanisms, indicating potential for future pharmaceutical applications.

Mechanism of Action

The mechanism of action of 3-Methylstyrene involves its interaction with various molecular targets and pathways. As a reactive monomer, it can undergo polymerization reactions to form long-chain polymers. In biological systems, its effects are mediated through its interaction with cellular components, potentially affecting cell signaling pathways and enzyme activity.

Comparison with Similar Compounds

Styrene: The parent compound, lacking the methyl group at the third position.

α-Methylstyrene: A derivative with a methyl group at the alpha position.

4-Methylstyrene: A derivative with a methyl group at the fourth position.

Comparison:

Reactivity: 3-Methylstyrene has a unique reactivity profile due to the position of the methyl group, which can influence the electron density on the benzene ring and affect the compound’s reactivity in substitution reactions.

Applications: While styrene is widely used in the production of polystyrene, this compound is preferred in applications requiring specific polymer properties, such as enhanced thermal stability and mechanical strength

This compound’s unique structure and reactivity make it a valuable compound in various fields of research and industry. Its ability to undergo diverse chemical reactions and form useful derivatives highlights its importance in synthetic chemistry and material science.

Biological Activity

3-Methylstyrene (3-Vinyltoluene), an aromatic hydrocarbon with the molecular formula , is recognized for its diverse applications in industrial chemistry and potential biological activities. This article delves into the biological effects, mechanisms of action, and relevant research findings associated with this compound, supported by data tables and case studies.

This compound is characterized by a vinyl group () attached to a methyl-substituted benzene ring. Its structure contributes to its reactivity and interaction with biological systems, including its role in polymer synthesis and potential pharmaceutical applications.

Target of Action:

this compound interacts with various cellular components, leading to significant biological effects. The compound undergoes metabolic transformations, including oxidation and reduction, which can influence its biological activity.

Mode of Action:

The compound's lipophilicity allows it to be absorbed through the skin, lungs, and gastrointestinal tract. Once in the body, it may participate in biochemical pathways involving oxidation by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can interact with DNA and proteins .

Biochemical Pathways:

Microorganisms can degrade this compound under both aerobic and anaerobic conditions. This degradation pathway is essential for understanding its environmental impact and potential toxicity.

Toxicological Studies

Numerous studies have investigated the toxicological effects of this compound. Notably:

- Chronic Exposure Effects: In a two-year inhalation study on rats and mice, exposure to this compound resulted in decreased body weights and increased tumor incidences in male rats (kidney tumors) and female mice (liver tumors) at high concentrations .

- Acute Toxicity: High doses (4100 mg/kg) led to significant neurological effects in rabbits, indicating potential neurotoxicity .

- Genotoxicity: The metabolite methylstyrene 7,8-oxide has been identified as an alkylating agent capable of inducing genetic mutations. Studies have shown dose-dependent increases in sister chromatid exchanges in various cell lines exposed to this compound .

Pharmacological Potential

Research indicates that derivatives of this compound may possess pharmacological properties due to their structural similarity to biologically active compounds. Investigations into its use in drug development are ongoing, particularly concerning its potential anti-cancer properties.

Case Studies

- Inhalation Studies: A comprehensive study exposed rats to varying concentrations (100-1000 ppm) of this compound over two years. Results indicated significant health risks, including increased tumor rates and systemic toxicity .

- Skin Absorption Studies: Research demonstrated that this compound could defat skin layers upon contact, raising concerns about dermal exposure in occupational settings.

Applications in Industry

This compound is primarily used as a monomer in the production of polymers and resins, enhancing thermal stability and mechanical strength. Its derivatives are integral in synthesizing various organic compounds used across multiple industries, including pharmaceuticals and coatings.

Summary Table: Biological Activity of this compound

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing 3-Methylstyrene in laboratory settings?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or catalytic dehydrogenation of 3-methyl-1-phenylethanol. Characterization requires gas chromatography-mass spectrometry (GC-MS) for purity analysis and nuclear magnetic resonance (NMR) (¹H and ¹³C) to confirm structural integrity. Ensure reproducibility by documenting reaction conditions (temperature, catalyst loading) and cross-referencing spectral data with literature benchmarks . For kinetic studies, use UV-Vis spectroscopy to monitor reaction progress .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use fume hoods to minimize inhalation risks, as this compound is volatile and potentially irritant. Employ personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles. Store in airtight containers away from oxidizers. Refer to Safety Data Sheets (SDS) for spill management and emergency procedures. Toxicity assessments should precede large-scale experiments .

Advanced Research Questions

Q. How do steric effects influence the reaction mechanisms of this compound compared to styrene and 2-Methylstyrene?

Q. How can researchers resolve contradictions in reported reaction yields or kinetic data involving this compound?

- Methodological Answer : Conduct systematic reviews to identify variables causing discrepancies (e.g., solvent polarity, catalyst purity) . Replicate experiments using standardized protocols and validate via interlaboratory comparisons. Apply statistical tools (ANOVA, t-tests) to assess significance of outliers. For kinetic contradictions, use Arrhenius plots to isolate temperature-dependent anomalies . Document raw data transparently to enable meta-analysis .

Q. What advanced spectroscopic and computational methods are recommended for analyzing this compound’s electronic structure?

- Methodological Answer : Use X-ray crystallography to resolve steric configurations in crystalline phases. For electronic properties, employ time-resolved fluorescence spectroscopy to study π-π* transitions. Pair experimental data with density functional theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) to predict reactivity. Cross-validate results with literature-reported ionization potentials and electron affinity values .

Q. Methodological Best Practices

- Literature Synthesis : Conduct exhaustive reviews using databases like SciFinder and Reaxys, prioritizing peer-reviewed journals (e.g., J. Org. Chem.) over non-curated platforms .

- Experimental Design : Align objectives with testable hypotheses, specifying controls (e.g., blank reactions, internal standards) to isolate variables .

- Ethical Compliance : Obtain institutional review board (IRB) approval for studies involving human-derived catalysts or biological assays .

Properties

IUPAC Name |

1-ethenyl-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10/c1-3-9-6-4-5-8(2)7-9/h3-7H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZHGRUMIRATHIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | 3-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0734 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25037-62-1 | |

| Record name | Poly(m-methylstyrene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25037-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9051454 | |

| Record name | 3-Methylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [ICSC], LIGHT YELLOW LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | 3-Vinyltoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11564 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0734 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

170 °C, 164 °C | |

| Record name | 3-Vinyltoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8450 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0734 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

51 °C c.c. | |

| Record name | 3-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0734 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 89.0 mg/L at 25 °C, Insoluble in water, Soluble in ethanol, ether, benzene, Solubility in water, mg/l at 25 °C: 89 (practically insoluble) | |

| Record name | 3-Vinyltoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8450 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0734 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.9076 g/cu cm at 25 °C, 0.91 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |

| Record name | 3-Vinyltoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8450 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0734 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 4.1 | |

| Record name | 3-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0734 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.70 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.23 | |

| Record name | 3-Vinyltoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8450 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0734 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Contains the following stabilizer(s): 3,5-Di-tert-butylpyrocatechol (0.1 %) | |

| Record name | 3-Vinyltoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8450 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

100-80-1, 39294-88-7 | |

| Record name | 3-Methylstyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Vinyltoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethenyl-3-methylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039294887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-ethenyl-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylstyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-VINYLTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FFK4I9430G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Vinyltoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8450 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0734 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-86.3 °C, -86 °C | |

| Record name | 3-Vinyltoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8450 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0734 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.